molecular formula C11H15ClN2O B1405196 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride CAS No. 1600563-01-6

3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride

Cat. No.: B1405196
CAS No.: 1600563-01-6
M. Wt: 226.7 g/mol
InChI Key: LFWOUWWXXWLKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride ( 1600563-01-6) is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.70 g/mol . It is supplied as a solid and typically requires cold-chain transportation to maintain stability . This molecule features a piperidine ring connected to a pyridine ring via a carbonyl linker, a common scaffold in medicinal chemistry that allows it to interact with a variety of biological targets. Its primary research application is as a key building block in the synthesis of more complex molecules, particularly in pharmaceutical development for potential therapeutics. The presence of both basic nitrogen atoms in the rings and the amide functional group makes it a versatile intermediate for constructing compound libraries. Researchers utilize this compound under the identifier MFCD28166048 . This product is intended for research and development purposes only and is not classified as a drug, food additive, or consumer product. It is strictly for laboratory use by qualified professionals. Handle with appropriate personal protective equipment (PPE) and refer to the specific Material Safety Data Sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

piperidin-3-yl(pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWOUWWXXWLKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301738-69-1
Record name Methanone, 3-piperidinyl-3-pyridinyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301738-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Diazo Imide Substrates

Several synthetic methods have been developed for the rapid construction of diazo imide substrates, utilizing readily available and inexpensive reagents.

Scheme 5 Reaction:

  • Deprotonation: Piperidone 11 is deprotonated with 1.1 equivalents of n-butyllithium.
  • Alkylation: The resulting anion is reacted with 2-iodoethyl benzyl ether to afford lactam 20 with a 70% yield.
  • Ester Conversion: The ethyl ester portion of compound 20 is converted into the methyl 3-oxopropanoate group using a modified Masamune procedure, yielding β-keto ester 21 with an 82% yield.
  • Alternative Alkylation: The anion derived from piperidone 11 reacts with t-butyl bromoacetate in the presence of a catalytic amount of t-butyl ammonium iodide to form lactam 22 with an 80% yield.
  • Transesterification: Lactam 22 is heated with (MeO)3CH/MeOH in the presence of p-TsOH to give the corresponding methyl ester 24 in almost quantitative yield.

Synthesis of 3-{2-benzyloxyethyl}-2-oxo-piperidine-3- carboxylic acid

  • Hydrolysis: 23.4 g (77 mmol) of the compound is dissolved in a 1:1 mixture of THF (150 mL) and H2O (150 mL). 3.7 g of LiOH (153 mol) is added, and the mixture is stirred overnight.
  • Workup: The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with ethyl acetate and then acidified to pH 2. The aqueous layer is extracted with chloroform, and the combined organic phase is dried over MgSO4, filtered, and concentrated under reduced pressure to yield 19.2 g (91%) of 3-{2-benzyloxyethyl}-2-oxo-piperidine-3- carboxylic acid as a white solid with a melting point of 102-103 °C.

Characterization data includes ¹H-NMR (400 MHz, CDCl3) δ 1.43-1.64 (m, 1H), 1.73-2.03 (m, 3H), 2.54 (t, J = 6.2 Hz, 2H), 3.02-3.14 (m, 1H), 3.24-3.36 (m, 1H), 3.54 (t, J = 6.2 Hz, 2H), 4.46 (s, 2H), 6.03 (brs, 1H), and 7.20-7.73 (m, 5H); ¹³C-NMR (100 MHz, CDCl3) δ 14.3, 19.8, 30.4, 35.2, 42.5, 53.0, 61.7, 67.3, 73.1, 127.7, 127.8, 128.5, 138.6, 171.0, and 172.8.

Preparation of (R)-3-aminopiperidine dihydrochloride

This method involves several steps to synthesize (R)-3-aminopiperidine dihydrochloride.

  • (R)-3-aminopiperidine Synthesis: Mix between 1.0 and 2.5 equivalents of lithium aluminum hydride in tetrahydrofuran with about 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran at a temperature between 10°C and 45°C. Heat the reaction mixture at a temperature between 45°C and 70°C for a time sufficient to form (R)-3-aminopiperidine.
  • (R)-3-aminopiperidine Dihydrochloride Formation: Admix the (R)-3-aminopiperidine with hydrochloric acid under conditions sufficient to form the (R)-3-aminopiperidine dihydrochloride.
  • Scale and Conditions: In some embodiments, between 1.5 and 2.0 equivalents of lithium aluminum hydride are used, with about 1.6 equivalents being particularly effective. The amount of (R)-3-aminopiperidin-2-one hydrochloride used can be at least about a kilogram. The temperature of the initial mixing is maintained between 25°C and 35°C, and the subsequent heating step is conducted between 55°C and 65°C. The (R)-3-aminopiperidine dihydrochloride is then isolated by filtration.
  • (R)-3-aminopiperidin-2-one hydrochloride Synthesis: This intermediate is synthesized by mixing between 1.5 and 3 equivalents of sodium methoxide in methanol with about 1 equivalent of (R)-methyl 2,5-diaminopentanoate dihydrochloride in methanol at a temperature between -10°C and 0°C for a time sufficient to form (R)-3-aminopiperidin-2-one. This is followed by mixing between 1.0 and 1.5 equivalents of hydrochloric acid in a solvent containing methyl tert-butyl ether and methanol with the (R)-3-aminopiperidin-2-one from the previous step, at a temperature between 0°C and 20°C to form (R)-3-aminopiperidin-2-one hydrochloride. About 2.6 equivalents of sodium methoxide are used, and the temperatures for the two steps are between -10°C and -5°C and between 5°C and 15°C, respectively. The (R)-3-aminopiperidin-2-one hydrochloride is isolated by filtration.
  • (R)-methyl 2,5-diaminopentanoate dihydrochloride Synthesis: Mix between 1.5 and 2.5 equivalents of acetyl chloride in methanol with about 1 equivalent of (R)-2,5-diaminopentanoic acid hydrochloride in methanol at a temperature between 0°C and 15°C, and heating the reaction mixture at a temperature between 45°C and 65°C for a time sufficient to form (R)-methyl 2,5-diaminopentanoate dihydrochloride. About 2.0 equivalents of acetyl chloride are added, and at least about 1 kilogram of (R)-2,5-diaminopentanoic acid hydrochloride is used. The temperature for the initial mixing is between 5°C and 10°C, and the heating step is conducted between 50°C and 60°C.
  • Alternative Method: An alternative method for synthesizing (R)-3-aminopiperidine dihydrochloride involves admixing (R)-3-aminopiperidine with concentrated hydrochloric acid, where the (R)-3-aminopiperidine is synthesized by adding about 1.6 equivalents of lithium aluminum hydride in tetrahydrofuran to about 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran at a temperature about 35°C, and heating the reaction mixture at a temperature between about 58°C and about 60°C. The amount of (R)-3-aminopiperidin-2-one hydrochloride used is at least about 4000 grams, and the (R)-3-aminopiperidine dihydrochloride is obtained by filtering the admixture.

Chemical Reactions Analysis

Types of Reactions

3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

Antimicrobial and Antiviral Properties
Recent studies have highlighted the antimicrobial and antiviral activities of pyridine derivatives, including those containing piperidine moieties. Compounds with a pyridine nucleus have shown efficacy against various pathogens, making them valuable in the development of new antimicrobial agents. For instance, pyridine compounds have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range .

Anticancer Activity
The compound's structure suggests potential anticancer properties. Pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. The incorporation of piperidine enhances the bioactivity of these compounds, potentially leading to novel anticancer therapeutics .

Therapeutic Uses

Neurological Disorders
Research indicates that compounds like 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride may act as agonists for serotonin receptors, which are crucial in treating neurological disorders such as migraines and depression. The modulation of serotonin pathways can provide therapeutic benefits in managing these conditions .

TRPC6 Inhibition
Recent patents suggest that pyridine carbonyl derivatives can act as TRPC6 inhibitors, which are implicated in various pathological conditions, including heart disease and cancer. This inhibition presents a promising avenue for developing targeted therapies .

Case Studies

StudyObjectiveFindings
Eldeab et al. (2022)Evaluate antimicrobial activityCompounds with pyridine exhibited MIC values comparable to standard antibiotics against tested strains .
Karunanidhi et al. (2020)Isolate and test new pyridine derivativesIdentified novel compounds with significant antibacterial activity against Candida species .
Patent AU2018355743B2Investigate TRPC6 inhibitionDemonstrated that certain pyridine derivatives effectively inhibit TRPC6 channels, suggesting potential cardiovascular applications .

Mechanism of Action

The mechanism of action of 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, influencing various cellular processes and pathways .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences among related piperidine-pyridine derivatives:

Compound Name Molecular Formula Key Substituents/Features Biological Activity (if reported) Reference
3-[(Piperidin-3-yl)carbonyl]pyridine HCl C₁₁H₁₃ClN₂O Carbonyl bridge between pyridine and piperidin-3-yl; HCl salt Not explicitly reported Synthesized analogously to
(1-Methyl-4-piperidinyl)[3-(2-(3-Cl-Ph)ethyl)pyridinyl]methanone HCl C₂₁H₂₄Cl₂N₂O 3-Chlorophenyl-ethyl group on pyridine; 1-methylpiperidine Potential CNS activity (structural inference)
3-Fluoro-4-(piperidin-3-yl)pyridine diHCl C₁₀H₁₄Cl₂FN₂ Fluorine at pyridine C3; dihydrochloride salt Not reported
3-(Piperidin-4-ylmethoxy)pyridine derivatives Varies Piperidin-4-ylmethoxy group; pyridine core LSD1 inhibitors (Ki = 4.9 μM for lead)
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl C₁₀H₁₄ClN₃O₂ Pyrimidine substitution at piperidine N1; carboxylic acid Not reported

Key Observations :

  • Positional Isomerism : Substitution on the piperidine ring (e.g., 3-yl vs. 4-yl) significantly impacts biological activity. For example, piperidin-3-yl derivatives (e.g., ) show reduced potency (Ki = 650 nM) compared to piperidin-4-yl analogs (Ki = 4.9 μM) in LSD1 inhibition due to steric and electronic effects .
  • Functional Groups : The presence of electron-withdrawing groups (e.g., fluorine in ) or extended aromatic systems (e.g., 3-chlorophenyl in ) alters receptor binding and metabolic stability.

Physicochemical Properties

Property 3-[(Piperidin-3-yl)carbonyl]pyridine HCl 3-Fluoro-4-(piperidin-3-yl)pyridine diHCl (1-Methyl-4-piperidinyl)[3-...]methanone HCl
Molecular Weight ~228.7 g/mol 223.7 g/mol ~395.3 g/mol
Solubility High (HCl salt) Moderate (diHCl salt) Low (hydrophobic aryl group)
Stability Stable under inert conditions Hygroscopic Sensitive to light

Biological Activity

3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring attached to a pyridine moiety with a carbonyl group. The synthesis typically involves multi-step organic reactions, including methods such as microwave-assisted synthesis to enhance yield and efficiency.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of enzymes within the renin-angiotensin system. This inhibition is crucial for managing hypertension by regulating blood pressure through renin modulation.

The compound's mechanism primarily involves the inhibition of renin, an enzyme that plays a pivotal role in the renin-angiotensin system. By inhibiting this enzyme, the compound can potentially lower blood pressure and exert neuropharmacological effects, which may be beneficial in treating conditions related to the nervous system.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructure TypeUnique Features
3-(Piperidin-3-yl)pyridinePiperidine derivativeLacks carbonyl group; different biological activity
N-(Piperidin-4-yl)pyrimidinePyrimidine derivativeUsed as renin inhibitors; different heterocyclic structure
Piperidin-3-carbonyl-pyrimidineCarbonyl-substituted pyrimidineSimilar carbonyl functionality; distinct pharmacological profile

The unique arrangement of functional groups in this compound contributes to its specific biological activities, particularly its efficacy as a renin inhibitor compared to other compounds in its chemical family.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Hypertension Management : A study demonstrated that this compound effectively reduced blood pressure in animal models by inhibiting renin activity. The results indicated a dose-dependent response, highlighting its potential therapeutic application in hypertensive patients.
  • Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems suggest that this compound may modulate neurotransmission, offering potential applications in treating neurodegenerative diseases.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo efficacy : Long-term studies assessing the safety and effectiveness of this compound in clinical settings.
  • Mechanistic studies : Detailed investigations into its interaction with various biological targets.
  • Structural modifications : Synthesis of analogs to enhance potency and selectivity for specific therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for 3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridine derivatives and piperidine intermediates. For example, acylation of pyridine-3-carboxylic acid with piperidin-3-amine under carbodiimide coupling conditions (e.g., EDC/HOBt) can yield the target compound. Purification via recrystallization or column chromatography is essential to achieve high purity (>95%). Reaction optimization (e.g., solvent selection, temperature) is critical for yield improvement .

Q. How should this compound be handled and stored to maintain stability?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis. Use inert atmospheres (e.g., nitrogen) during handling to avoid moisture absorption. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory due to potential irritancy .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 206 nm; mobile phase: acetonitrile/water (0.1% TFA) gradient .
  • 1H NMR : Analyze in DMSO-d6 to confirm proton environments and detect impurities (e.g., residual solvents like acetone) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent polarity). Systematic Design of Experiments (DoE) can optimize parameters. For example, evaluate the impact of base strength (NaOH vs. K2CO3) on acylation efficiency . Cross-validate purity data using orthogonal methods (e.g., HPLC + NMR) to address analytical inconsistencies .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Store aliquots at 4°C, 25°C, and 40°C for 1–6 months to simulate shelf-life .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with in vitro assays .

Q. What are the challenges in correlating in vitro bioactivity data with structural modifications?

  • Methodological Answer : Structural analogs (e.g., pyridine-sulfonyl chlorides or arylcyclohexylamines) show that substituents on the piperidine or pyridine rings significantly alter bioactivity. For example, introducing electron-withdrawing groups (Cl, NO2) may enhance binding to CNS targets. Use SAR (Structure-Activity Relationship) studies with controlled substitutions to identify critical functional groups .

Key Considerations for Researchers

  • Contradiction Management : Cross-reference synthetic protocols from multiple sources (e.g., vs. 15) to identify optimal conditions.
  • Safety Compliance : Adopt PPE and waste disposal protocols aligned with GHS guidelines, even if specific hazard data is unavailable .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously to enable replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.